molecular formula C18H9BrCl2N2O3 B5957825 5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B5957825
M. Wt: 452.1 g/mol
InChI Key: CMCYFVZYJHEDJE-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is an organic compound that belongs to the class of aromatic heterocyclic compounds.

Preparation Methods

The synthesis of 5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions

Chemical Reactions Analysis

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2O3/c19-16-6-5-15(25-16)17(24)22-10-2-4-14-13(8-10)23-18(26-14)11-7-9(20)1-3-12(11)21/h1-8H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYFVZYJHEDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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